Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-
CAS No.: 673475-80-4
Cat. No.: VC17301547
Molecular Formula: C24H21N3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 673475-80-4 |
|---|---|
| Molecular Formula | C24H21N3 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline |
| Standard InChI | InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3 |
| Standard InChI Key | YCFSEUXVXNKFBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₄H₂₁N₃, with a molar mass of 351.4 g/mol. Its IUPAC name, 5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline, reflects the fused bicyclic system comprising an imidazole ring condensed with a quinazoline backbone. Key structural features include:
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Phenyl groups at C2 and C3: These aromatic moieties enhance molecular stability through π-π stacking and conjugation effects.
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Dimethyl groups at C5: The geminal methyl substituents introduce steric hindrance, potentially modulating interactions with biological targets such as enzymes.
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Planar fused-ring system: The imidazo[1,2-c]quinazoline core facilitates electronic delocalization, a property exploited in optoelectronic applications.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 673475-80-4 |
| Molecular Formula | C₂₄H₂₁N₃ |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline |
| Canonical SMILES | CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C |
| Topological Polar Surface Area | 41.8 Ų |
Synthetic Methodologies
Copper-Catalyzed Cross-Dehydrogenative Coupling
A robust synthetic route involves a two-step copper-catalyzed protocol:
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Ullmann-Type C–N Coupling: 2-(2-Bromophenyl)-1H-imidazole derivatives react with azoles (e.g., 1,2,4-triazole, benzimidazole) in the presence of CuI (20 mol%) and K₂CO₃ in DMF at 150°C .
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Intramolecular CDC Reaction: Subsequent addition of Cu(OAc)₂·H₂O induces cyclization, forming the imidazo[1,2-c]quinazoline framework .
Table 2: Representative Synthesis of Analogues
| Starting Material | Azole Partner | Product Yield |
|---|---|---|
| 2-(2-Bromophenyl)-1H-imidazole | 1,2,4-Triazole | 40–65% |
| 2-(2-Bromophenyl)-1H-benzimidazole | Indole | 35–70% |
Key observations:
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Electron-donating groups (e.g., -OMe, -Me) on the aryl ring improve yields by stabilizing intermediates .
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Benzimidazole-derived analogues exhibit higher antimicrobial potency than imidazole variants, attributed to enhanced π-system conjugation .
Biological Activities
Antimicrobial Efficacy
The compound and its derivatives demonstrate broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MIC)
| Compound | E. coli (μM) | S. aureus (μM) | C. albicans (μg/mL) |
|---|---|---|---|
| 8ga | 4 | 8 | 16 |
| 8gc | 4 | 8 | 8 |
| 8gd | 8 | 16 | 4 |
Mechanistic insights:
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Membrane disruption: Live-dead assays confirm bacterial cell lysis via ROS generation and lipid peroxidation .
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Low hemolytic activity: Selectivity indices (>10) indicate minimal toxicity to human erythrocytes .
α-Glucosidase Inhibition
Preliminary studies suggest IC₅₀ values < 10 μM, positioning the compound as a candidate for diabetes management. The dimethyl groups likely hinder enzyme-substrate binding through steric effects.
Material Science Applications
Optoelectronic Properties
The planar conjugated system exhibits:
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Absorption maxima: 300–400 nm (UV-vis), suitable for organic light-emitting diodes (OLEDs).
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Fluorescence quantum yield: Φ ≈ 0.45, comparable to commercial fluorophores.
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